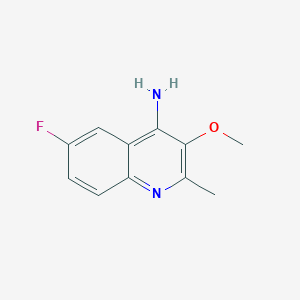
6-Fluoro-3-methoxy-2-methylquinolin-4-amine
説明
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a chemical compound with the CAS Number: 2095410-09-4 . It has a molecular weight of 206.22 and its IUPAC name is 6-fluoro-3-methoxy-2-methylquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3-methoxy-2-methylquinolin-4-amine is 1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a solid . More detailed physical and chemical properties were not available in the search results.科学的研究の応用
Fluorescent Labeling and Sensing
Novel Fluorophore for Biomedical Analysis
A derivative, 6-Methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its stability against light and heat, alongside strong fluorescence unaffected by pH changes, positions it as a valuable tool for the determination of carboxylic acids in biological samples (Hirano et al., 2004).
Anticancer Research
Anticancer Agent Development
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the base structure, was identified as a potent apoptosis inducer and an anticancer development candidate. This compound shows high efficacy in cancer models and has excellent blood-brain barrier penetration, highlighting its potential as a therapeutic agent (Sirisoma et al., 2009).
PET Imaging for Neurological Studies
Neurofibrillary Tangles Imaging
[18 F]MK-6240, a novel PET radiopharmaceutical based on the quinoline structure, is effective in detecting neurofibrillary tangles composed of tau protein in human brains. Its successful synthesis and validation for human studies underscore its potential for clinical research in Alzheimer's disease and other tauopathies (Collier et al., 2017).
Molecular Engineering
Crystal Engineering with Organic Fluorine
The introduction of fluorine atoms into quinoline derivatives influences their crystal packing features, facilitating the study of molecular interactions in the solid state. This research contributes to the understanding of how organic fluorine affects molecular and crystal structures, which is crucial for the design of new materials (Choudhury & Row, 2006).
Antibacterial and Antifungal Activities
Antimicrobial Activities of Quinoline Derivatives
A series of quinoline derivatives carrying the 1,2,3-triazole moiety demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs. These findings suggest the potential of quinoline derivatives as novel antimicrobial agents, which could address the increasing need for new treatments against resistant pathogens (Thomas, Adhikari, & Shetty, 2010).
特性
IUPAC Name |
6-fluoro-3-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGKPBDYAQSBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methoxy-2-methylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




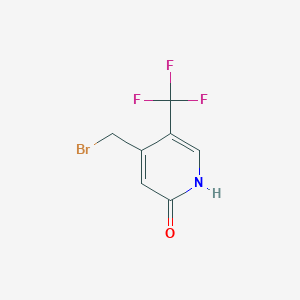

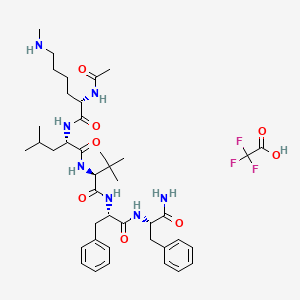
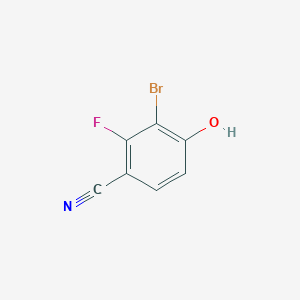
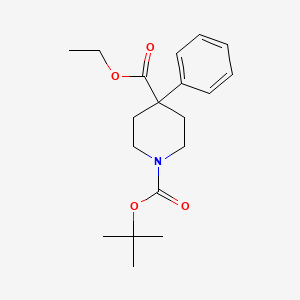
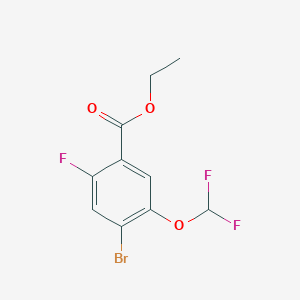
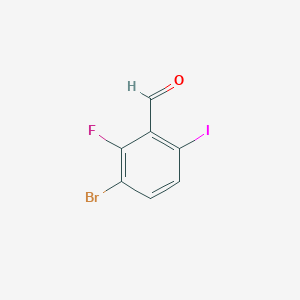
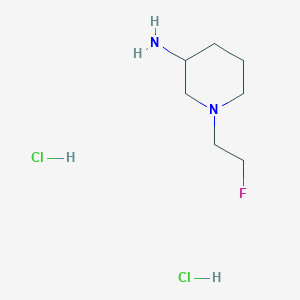

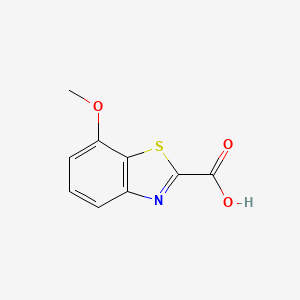

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)